3-(Benzyloxy)pyrrolidin-2-one
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Overview
Description
3-(Benzyloxy)pyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones. It is characterized by a pyrrolidin-2-one core structure with a benzyloxy substituent at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the benzyloxy group .
Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Benzyloxy)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the benzyloxy substituent.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A derivative with a hydroxyl group instead of the benzyloxy group
Uniqueness
3-(Benzyloxy)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The benzyloxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-phenylmethoxypyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-11-10(6-7-12-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
InChI Key |
GOLSNGZZFJTKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
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